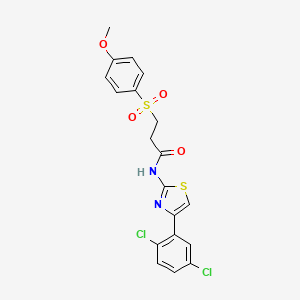

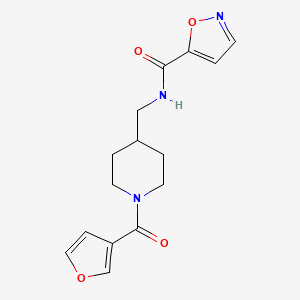

![molecular formula C14H10O6 B2384001 Ácido 3,3'-dihidroxi-[1,1'-bifenil]-4,4'-dicarboxílico CAS No. 861533-46-2](/img/structure/B2384001.png)

Ácido 3,3'-dihidroxi-[1,1'-bifenil]-4,4'-dicarboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups and two carboxylic acid groups attached to the biphenyl structure.

Aplicaciones Científicas De Investigación

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation

Mecanismo De Acción

Target of Action

The primary target of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is to serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets by reacting with metal ions through a solvent-thermal method . This interaction results in the formation of a new type of porous nanomaterial, the MOFs .

Biochemical Pathways

The compound is used to synthesize Schiff base COF with amine derivatives . Additionally, salen-COFs can be prepared by using ethylenediamine in the synthesis . These COFs feature salen (salicylaldehyde and ethylenediamine) linkages within the COF networks, which provide tetradentate sites for coordinating with metal centers in various applications .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of MOFs. A COF based on 3,3’-dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde and porphyrin is applied for electrocatalytic oxygen evolution reactions . This bimetallic two-dimensional COF exhibits a remarkable turnover frequency value up to 26.19 s−1 at an overpotential of 500 mV .

Action Environment

The action, efficacy, and stability of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by environmental factors. For instance, the stability of MOFs synthesized using this compound can be increased through solvent removal . If fully desolvated, the MOF is stable in air for 24 h (25 °C and 28–35 RH%), a time sufficiently long to allow its processing in a non-inert environment and its use as a CO2 scrubber in a wet post-combustion flow .

Análisis Bioquímico

Biochemical Properties

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an important component in the formation of MOFs, particularly those used for CO2 separation . The compound interacts with other molecules to form a stable structure that can selectively separate gases .

Cellular Effects

Its role in the formation of MOFs suggests that it may influence cellular processes related to gas transport and storage .

Molecular Mechanism

The molecular mechanism of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with other molecules to form MOFs . These structures have a high surface area and porosity, making them ideal for gas separation and storage .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has been shown to contribute to the stability of MOFs . These structures can remain stable in air for up to 24 hours, allowing for their use in non-inert environments .

Metabolic Pathways

Its role in the formation of MOFs suggests that it may interact with enzymes or cofactors involved in gas transport and storage .

Transport and Distribution

Its role in the formation of MOFs suggests that it may be involved in processes related to gas transport and storage .

Subcellular Localization

Its role in the formation of MOFs suggests that it may be localized in areas of the cell involved in gas transport and storage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 4,4’-dihydroxybiphenyl with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Biphenyl derivatives with alcohol groups.

Substitution: Various substituted biphenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid

- 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde

- 4,4’-Dihydroxybiphenyl

Uniqueness

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Propiedades

IUPAC Name |

4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMTVUVEDJACFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

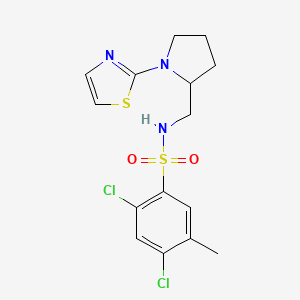

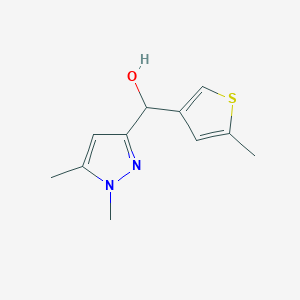

![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/new.no-structure.jpg)

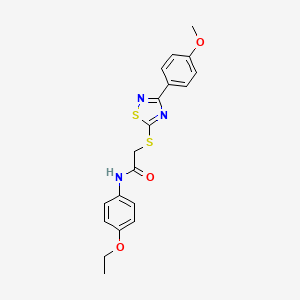

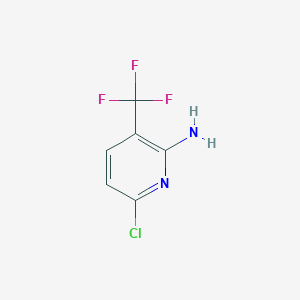

![methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2383935.png)

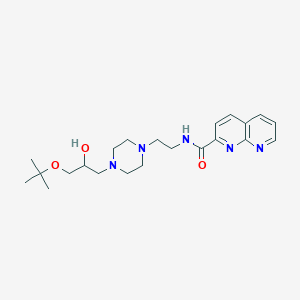

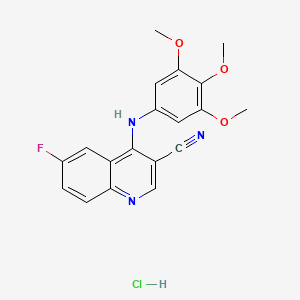

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide](/img/structure/B2383939.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)